3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide
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Overview
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary widely. The 2-position of benzofuran may be unsubstituted, or various substituents may be present to enhance the antimicrobial activity .Scientific Research Applications
Synthesis and Antiproliferative Activities
A study by Mert et al. (2014) discusses the synthesis of pyrazole-sulfonamide derivatives designed from a base compound and their in vitro antiproliferative activities against HeLa and C6 cell lines. Compounds in this study showed promising broad-spectrum antitumor activity, highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Fluorescent Chemosensor for Bio-imaging
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions, showcasing its application in bio-imaging within live cells and zebrafish larvae. This study exemplifies the use of benzofuran derivatives in environmental monitoring and biological imaging, offering insights into the broader applications of chemosensors in scientific research (Ravichandiran et al., 2020).
Antitumor Drugs Using Sulfonamide
Huang, Lin, and Huang (2001) discuss the design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to obtain potent antitumor agents with low toxicity. This work underlines the potential of sulfonamide-based compounds in developing new antitumor drugs, illustrating the significant role these compounds play in medicinal chemistry and drug development (Huang, Lin, & Huang, 2001).
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been studied for their interaction withFe3+ ions and Mycobacterium tuberculosis H37Rv strains .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, a similar benzofuran derivative exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds with Fe3+ ions . In the case of Mycobacterium tuberculosis, certain benzofuran derivatives have shown potent anti-tubercular activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit thepolyketide synthase of Mycobacterium tuberculosis , which is crucial for the survival of the bacteria.
Pharmacokinetics
The compound’s molecular weight of 39039 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar benzofuran derivatives have shown significant anti-tubercular activity and selective detection of Fe3+ ions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the binding ability of a similar benzofuran derivative towards Fe3+ ions has been studied in DMSO/H2O solution (9/1, v/v) . The compound’s stability, solubility, and interaction with its targets can be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment.
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-((4-Fluorophenyl)sulfonyl)propanamido)benzofuran-2-carboxamide are not well-documented. Benzofuran derivatives have been found to interact with various enzymes and proteins .
Molecular Mechanism
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylpropanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-16-13-3-1-2-4-14(13)26-17(16)18(20)23/h1-8H,9-10H2,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYGUJRBALEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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